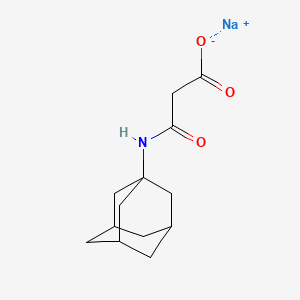
sodium 3-(1-adamantylamino)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(1-adamantylamino)-3-oxopropanoate, also known as STO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. STO is a derivative of the amino acid proline and has been found to have anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of sodium 3-(1-adamantylamino)-3-oxopropanoate is not fully understood, but it has been found to modulate various signaling pathways in the body. sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. sodium 3-(1-adamantylamino)-3-oxopropanoate has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to have various biochemical and physiological effects in the body. sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to reduce the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). sodium 3-(1-adamantylamino)-3-oxopropanoate has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Sodium 3-(1-adamantylamino)-3-oxopropanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. sodium 3-(1-adamantylamino)-3-oxopropanoate has also been found to have low toxicity and can be administered orally. However, sodium 3-(1-adamantylamino)-3-oxopropanoate has some limitations for lab experiments. Its mechanism of action is not fully understood, and its therapeutic potential needs to be further investigated in clinical trials.
Future Directions
There are several future directions for the study of sodium 3-(1-adamantylamino)-3-oxopropanoate. One potential direction is the investigation of sodium 3-(1-adamantylamino)-3-oxopropanoate's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of sodium 3-(1-adamantylamino)-3-oxopropanoate's potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, the mechanism of action of sodium 3-(1-adamantylamino)-3-oxopropanoate needs to be further elucidated to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of sodium 3-(1-adamantylamino)-3-oxopropanoate involves the reaction of 1-adamantylamine with ethyl 3-oxopropanoate in the presence of sodium ethoxide. This reaction results in the formation of sodium 3-(1-adamantylamino)-3-oxopropanoate as a white crystalline solid. The yield of sodium 3-(1-adamantylamino)-3-oxopropanoate can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Scientific Research Applications
Sodium 3-(1-adamantylamino)-3-oxopropanoate has been studied for its potential therapeutic properties in various scientific research fields. In the field of neuroscience, sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to have neuroprotective effects against oxidative stress and inflammation. sodium 3-(1-adamantylamino)-3-oxopropanoate has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to have anti-inflammatory effects in the field of immunology, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
sodium;3-(1-adamantylamino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.Na/c15-11(4-12(16)17)14-13-5-8-1-9(6-13)3-10(2-8)7-13;/h8-10H,1-7H2,(H,14,15)(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDANDSSCONTRAJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(1-adamantylamino)-3-oxopropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B4892650.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide](/img/structure/B4892656.png)
![4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892663.png)
![N-(3-fluorophenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B4892667.png)
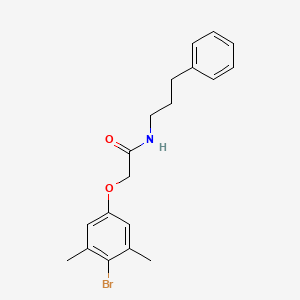
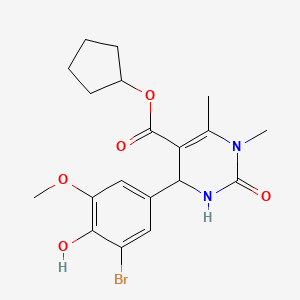
![6-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4892680.png)
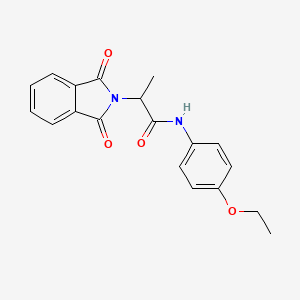
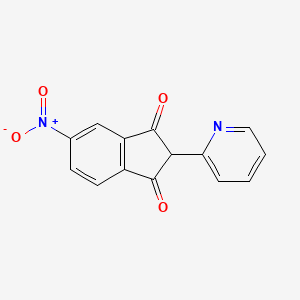
![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)
![5-[benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B4892707.png)
![N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)
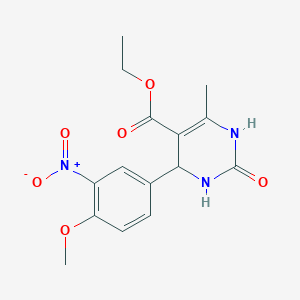
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)